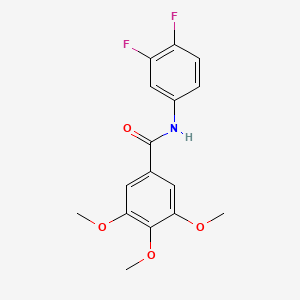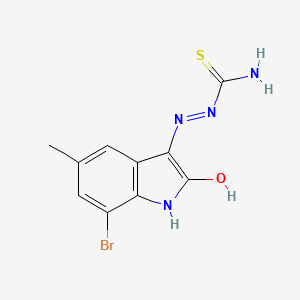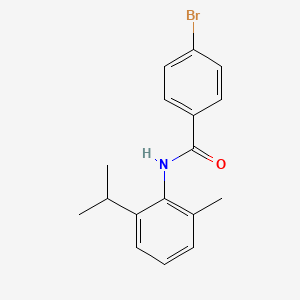
N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. DFB belongs to the class of benzamide derivatives and has shown promise as a potential therapeutic agent for various diseases.
Wirkmechanismus
The exact mechanism of action of N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide is not yet fully understood. However, it has been suggested that N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide may exert its pharmacological effects through the inhibition of certain enzymes and receptors, such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to reduce the expression of COX-2. N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, and to induce apoptosis, which is programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide in lab experiments is its relatively low toxicity compared to other benzamide derivatives. However, N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide's low solubility in water can be a limitation for some experiments, and its synthesis can be challenging and time-consuming.
Zukünftige Richtungen
N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide has shown promise as a potential therapeutic agent for various diseases, and future research could explore its potential in more detail. Some possible future directions for research on N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide include:
1. Investigating the potential of N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
2. Exploring the potential of N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide as an anti-cancer agent, particularly in combination with other chemotherapy drugs.
3. Investigating the potential of N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide as an anti-inflammatory agent in various inflammatory diseases, such as rheumatoid arthritis.
4. Developing more efficient and cost-effective methods for the synthesis of N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide.
Conclusion:
In conclusion, N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide is a chemical compound that has shown promise as a potential therapeutic agent for various diseases. Its synthesis can be challenging, but its low toxicity and potential pharmacological properties make it an attractive compound for scientific research. Future research could explore its potential in more detail, particularly in the areas of neurodegenerative diseases, cancer, and inflammation.
Synthesemethoden
The synthesis of N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3,4-difluoroaniline. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide has shown potential as a therapeutic agent in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO4/c1-21-13-6-9(7-14(22-2)15(13)23-3)16(20)19-10-4-5-11(17)12(18)8-10/h4-8H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWVCKQOWGURPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-methyl-3-phenylpiperidin-1-yl)sulfonyl]morpholine](/img/structure/B5692129.png)


![1-{2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxybenzoyl}-N-methylpyrrolidine-3-carboxamide](/img/structure/B5692143.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B5692144.png)
![8-methyl-2-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5692164.png)
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5692166.png)
![2-(ethylamino)-N-[2-(3-phenyl-1-piperidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5692173.png)
![2-(4-fluorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5692181.png)
![4-ethyl-3-[2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]piperazin-2-one](/img/structure/B5692198.png)

![(3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5692222.png)

